molecular formula C28H40S3 B3105789 2,5-bis(3-octylthiophen-2-yl)thiophene CAS No. 155166-89-5

2,5-bis(3-octylthiophen-2-yl)thiophene

Cat. No.: B3105789
CAS No.: 155166-89-5
M. Wt: 472.8 g/mol
InChI Key: KTCQQLXSHIGYTB-UHFFFAOYSA-N
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Description

Significance of Conjugated Systems in Organic Electronics Research

Crucially for electronics, this extended π-system reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This smaller energy gap allows for the absorption of light in the visible spectrum and facilitates the movement of charge carriers (electrons and holes) along the molecular backbone, which is the basis for semiconductivity. nih.govrsc.org The unique electronic and optical properties arising from conjugation make these systems ideal for applications in OLEDs, OPVs, and OFETs. amanote.comrsc.org

Overview of Oligothiophenes and Polythiophenes as Semiconducting Materials

Among conjugated materials, those based on thiophene (B33073) are some of the most extensively studied. researchgate.net They can be categorized into two main groups: oligothiophenes and polythiophenes.

Oligothiophenes are short, well-defined chains of thiophene rings. researchgate.net Their precise, uniform molecular structure allows for detailed study of charge transport mechanisms without the complications of defects or variations in chain length often found in polymers. researchgate.netresearchgate.net This makes them excellent model systems for understanding fundamental structure-property relationships. researchgate.net Functionalized oligothiophenes are considered a key class of advanced materials for next-generation organic electronic devices. researchgate.netnih.gov

Polythiophenes , such as the well-studied poly(3-alkylthiophene)s (P3ATs), are polymers consisting of long chains of thiophene repeating units. mdpi.commdpi.com They combine the electronic properties of the conjugated backbone with the solution processability often provided by flexible alkyl side chains. mdpi.commdpi.com Polythiophenes are renowned for their efficient charge transport and compatibility with flexible substrates, making them highly attractive for large-area, low-cost electronic applications. researchgate.net The properties of polythiophenes, including their charge carrier mobility and optical absorption, can be tuned by modifying the side chains attached to the thiophene rings. mdpi.com

Research Context of 2,5-bis(3-octylthiophen-2-yl)thiophene and its Structural Motif

The molecule this compound belongs to the oligothiophene family, specifically it is a terthiophene (an oligomer of three thiophene units). wikipedia.org Its structural motif is of significant interest in the field of organic semiconductors for several reasons:

Terthiophene Backbone: The core consists of three thiophene rings linked in the 2,2':5',2'' positions. This arrangement creates a well-defined conjugated path for charge carriers. Terthiophene itself is a known building block for organic semiconductors and has been studied for its electronic properties. wikipedia.org

Regioregularity and Linkage: The specific linkage between the thiophene rings is crucial. The head-to-tail linkage (2,5'-coupling) between the outer and central rings is known to promote a more planar molecular structure compared to other linkage types. This planarity enhances π-orbital overlap and, consequently, improves charge transport. pkusz.edu.cn

Solubilizing Side Chains: The two octyl (–C8H17) groups are attached at the 3-position of the outer thiophene rings. These flexible alkyl side chains are critical for ensuring solubility in common organic solvents. mdpi.com Without such side chains, even short oligothiophenes can be poorly soluble, making them difficult to process and fabricate into the thin films required for electronic devices. The length and position of these side chains can influence molecular packing in the solid state, which in turn affects electronic performance. mdpi.comnih.gov

This specific molecule serves as a model compound and a monomer for the synthesis of more complex, high-performance semiconducting polymers. While detailed research often focuses on the resulting polymers due to their superior film-forming properties and higher charge mobilities in devices, the fundamental electronic and optical characteristics are derived from the properties of oligomeric units like this terthiophene derivative. rsc.org The study of such oligomers is essential for designing polymers with optimized performance for electronic and optoelectronic applications. rsc.orgresearchgate.net

Properties

IUPAC Name

2,5-bis(3-octylthiophen-2-yl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40S3/c1-3-5-7-9-11-13-15-23-19-21-29-27(23)25-17-18-26(31-25)28-24(20-22-30-28)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCQQLXSHIGYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Functionalization of 2,5 Bis 3 Octylthiophen 2 Yl Thiophene

Precursor Synthesis and Molecular Assembly

The construction of the core molecule, 2,5-bis(3-octylthiophen-2-yl)thiophene, relies on the sequential formation of carbon-carbon bonds between thiophene (B33073) units. This is typically accomplished through modern cross-coupling reactions, which require the precursor thiophene rings to be appropriately functionalized with halides and organometallic groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling) for Thiophene and Thienothiophene Units

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C bonds in the synthesis of conjugated molecules like this compound. Among these, the Stille cross-coupling reaction is particularly prevalent. nih.gov This reaction creates a bond between an organotin compound and an organic halide, catalyzed by a palladium complex. nih.govwiley-vch.de The versatility of the Stille reaction is a significant advantage, as it is compatible with a wide array of functional groups. nih.govmdpi.com

The general mechanism for Stille coupling involves a catalytic cycle with a palladium(0) species. The cycle typically includes oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com For the synthesis of thiophene-based oligomers, a common approach is to couple a di-halogenated thiophene with a stannylated thiophene derivative. nih.govku.ac.ae For instance, 2,5-dibromothiophene (B18171) can be reacted with a 3-octyl-2-(trimethylstannyl)thiophene in the presence of a palladium catalyst such as Pd(PPh₃)₄ to form the desired product. nih.gov

The reaction conditions for Stille coupling can be fine-tuned to optimize yields and minimize side reactions. Key parameters include the choice of palladium catalyst and ligands, the solvent, and the reaction temperature. Sterically hindered and electron-rich phosphine (B1218219) ligands can accelerate the coupling process. harvard.edu

Bromination and Stannylation Procedures for Monomer Derivatization

To prepare the monomers for cross-coupling reactions, specific functional groups must be introduced onto the thiophene rings. Bromination and stannylation are the key derivatization procedures.

Bromination is a common method for introducing a reactive handle for subsequent coupling reactions. The bromination of thiophene and its derivatives can be achieved using various brominating agents. N-bromosuccinimide (NBS) is a widely used reagent for the selective bromination of thiophenes. researchgate.net The reaction conditions, such as the solvent and temperature, can influence the regioselectivity of the bromination. researchgate.netdntb.gov.ua For instance, the bromination of 3-alkylthiophenes can be directed to specific positions on the thiophene ring, which is crucial for achieving the desired connectivity in the final molecule. google.com In some cases, multiple bromination steps may be necessary to introduce bromine atoms at the desired positions, for example, at the 2 and 5 positions of the central thiophene ring. nih.gov

Stannylation involves the introduction of an organotin group, typically a trimethylstannyl (-Sn(CH₃)₃) or tributylstannyl (-Sn(n-Bu)₃) group, onto the thiophene ring. This is often accomplished by reacting a brominated thiophene with an organolithium reagent (like n-butyllithium) to form a lithiated intermediate, which is then quenched with a trialkyltin chloride (e.g., trimethyltin (B158744) chloride). This process creates the organostannane monomer required for the Stille coupling reaction. ku.ac.aejuniperpublishers.com The resulting stannylated thiophenes are key building blocks for the palladium-catalyzed synthesis of oligothiophenes. ku.ac.ae

Oligomerization and Polymerization Strategies Involving this compound Subunits

The this compound unit can serve as a monomer or a repeating unit in the synthesis of larger, conjugated oligomers and polymers. These macromolecular systems are of great interest for applications in organic electronics.

Controlled Oligomer Synthesis

The synthesis of well-defined thiophene oligomers allows for a systematic study of the relationship between structure and properties. d-nb.info Controlled synthesis strategies aim to produce oligomers with a specific number of repeating units and a defined chemical structure. A common approach involves a stepwise synthesis, where monomers are added sequentially. Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are instrumental in this process. researchgate.net For example, a brominated thiophene oligomer can be coupled with a stannylated thiophene monomer to extend the chain by one unit. By repeating this process, oligomers of a desired length can be constructed. researchgate.net This stepwise approach provides precise control over the final structure of the oligomer. mdpi.com

Regioregular Polymerization Techniques (e.g., for Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) analogs)

For polymeric materials, controlling the regioregularity—the specific orientation of the monomer units within the polymer chain—is crucial for achieving optimal electronic properties. nih.gov In polymers derived from substituted thiophenes, such as analogs of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), the head-to-tail (HT) arrangement of the monomer units leads to a more planar backbone, which facilitates intermolecular π-π stacking and enhances charge carrier mobility. nih.gov

Several polymerization methods have been developed to achieve high regioregularity. The Stille coupling polymerization is a powerful technique for synthesizing regioregular polythiophenes. nih.gov By carefully designing the monomers, for example, by using a 2-bromo-5-(trimethylstannyl)-3-alkylthiophene monomer, a head-to-tail polymerization can be promoted. researchgate.net The synthesis of PBTTT and its analogs often involves the polymerization of a dibrominated monomer with a distannylated comonomer. researchgate.net For instance, 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (B52699) can be copolymerized with a 5,5'-dibromo-4,4'-dialkyl-2,2'-bithiophene to produce the corresponding PBTTT derivative. researchgate.net

Polymerization TechniqueKey FeaturesResulting Polymer Structure
Stille Coupling Polymerization Palladium-catalyzed reaction between a distannylated and a dibrominated monomer.High regioregularity (Head-to-Tail coupling), leading to planar backbones.
Suzuki Coupling Polymerization Palladium-catalyzed reaction involving boronic acid or ester derivatives.Also capable of producing regioregular polymers.

The choice of catalyst, ligands, and reaction conditions plays a significant role in controlling the regioregularity and the molecular weight of the resulting polymer. rsc.org

Microwave-Assisted Polymerization for Molecular Weight Control

Conventional heating methods for polymerization can sometimes be slow and may lead to a broad distribution of molecular weights. Microwave-assisted polymerization has emerged as a rapid and efficient alternative for synthesizing conjugated polymers. researchgate.net Microwave irradiation can significantly accelerate reaction rates in palladium-catalyzed polymerizations like the Stille coupling. researchgate.net This rapid heating can lead to the formation of high molecular weight polymers in much shorter reaction times compared to conventional heating. researchgate.net

The use of microwave heating can also provide better control over the molecular weight and polydispersity of the resulting polymers. researchgate.net By carefully controlling the reaction time and temperature under microwave conditions, it is possible to tune the molecular weight of polymers such as polythiophenes. researchgate.net However, it is important to note that reaction conditions must be carefully optimized, as microwave-assisted methods can sometimes lead to an increase in structural defects if not properly controlled. researchgate.net

Below is a table summarizing the effect of the polymerization method on the molecular weight of a thiophene-based polymer, as reported in a comparative study. researchgate.net

Polymerization MethodReaction TimeNumber Average Molecular Weight (Mn) (kg mol⁻¹)Polydispersity Index (Đ)
Conventional Heating -312.1
Microwave-Assisted 10 min752.2

This data illustrates that microwave-assisted polymerization can lead to a significant increase in the molecular weight of the polymer in a very short amount of time. researchgate.net

Advanced Purification and Structural Characterization in Research

The rigorous purification and unambiguous structural confirmation of this compound are paramount for its application in materials science and electronic devices. Advanced analytical techniques are employed to ensure high purity and to fully elucidate its chemical structure, which are critical for establishing structure-property relationships.

Spectroscopic Analysis for Chemical Structure Elucidation (Nuclear Magnetic Resonance (NMR), Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-TOF MS))

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. For compounds similar to this compound, such as oligo(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene)s, both ¹H and ¹³C NMR spectra are recorded to confirm the successful synthesis and the regiochemistry of the molecule. rsc.org One-dimensional and two-dimensional NMR spectroscopic methods provide detailed insights into the chemical structure. nih.gov

In the ¹H NMR spectrum of a related compound, 2,5-bis(5-bromo-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene, characteristic signals for the aromatic protons on the thiophene rings appear as singlets, for instance at 7.18 ppm and 6.92 ppm. rsc.org The signals corresponding to the alkyl side chains are also clearly resolved. For example, the triplet for the methylene (B1212753) group (α-CH₂) adjacent to the thiophene ring typically appears at a chemical shift of around 2.71 ppm. rsc.org The remaining methylene protons of the dodecyl chain appear as a broad multiplet around 1.25 ppm, and the terminal methyl group (CH₃) presents as a triplet at approximately 0.88 ppm. rsc.org

¹³C NMR spectroscopy further corroborates the molecular structure. For a similar thiophene-based compound, the aromatic carbons of the thiophene rings resonate in the downfield region of the spectrum, typically between 110 and 145 ppm. rsc.org The carbon atoms of the alkyl side chains are observed in the upfield region. For instance, the carbons of a dodecyl chain show signals at approximately 31.9, 30.8, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 22.7, and 14.1 ppm. rsc.org

Representative ¹H and ¹³C NMR Data for a Thiophene Analog
Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic-H7.18 (s), 6.92 (s)-
-CH₂- (alpha to thiophene)2.71 (t)30.83
-(CH₂)₁₀-1.54 (m), 1.25 (m)31.95, 29.71, 29.68, 29.63, 29.58, 29.51, 29.38, 29.26
-CH₃0.88 (t)22.72, 14.14
Aromatic-C-140.27, 139.17, 137.65, 130.76, 130.06, 124.33, 118.04

Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used to determine the molecular weight of large, non-volatile molecules with high precision. In the context of thiophene-based oligomers and polymers, MALDI-TOF MS is crucial for confirming the molecular weight of the synthesized compound and assessing its purity. nih.govnih.gov For the analysis of a related compound, 2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene, the MALDI-TOF mass spectrum showed a molecular ion peak (m/z) at 640.3, which is in excellent agreement with the calculated molecular weight of 640.33 for the chemical formula C₃₈H₅₆S₄. rsc.org This confirms the successful synthesis of the target molecule. Similarly, for functionalized derivatives, such as the dibrominated species, a molecular ion peak at m/z 796.2 was observed, corresponding to the calculated value of 796.15 for C₃₈H₅₄Br₂S₄. rsc.org

MALDI-TOF MS Data for a Thiophene Analog and its Derivative
CompoundChemical FormulaCalculated m/zObserved m/z
2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiopheneC₃₈H₅₆S₄640.33640.3
2,5-bis(5-bromo-3-dodecylthiophen-2-yl)thieno[3,2-b]thiopheneC₃₈H₅₄Br₂S₄796.15796.2

Chromatographic Methods for Purity and Molecular Weight Distribution (Gel Permeation Chromatography (GPC))

Chromatographic techniques are essential for the purification of synthetic products and for the analysis of their purity and molecular weight distribution.

Gel Permeation Chromatography (GPC) is a type of size-exclusion chromatography that separates molecules based on their hydrodynamic volume in solution. While GPC is more commonly used for determining the molecular weight and dispersity (Đ) of polymers, it can also be employed to assess the purity of well-defined oligomers and small molecules by confirming a narrow, monodisperse peak. For thiophene-based polymers, GPC is a standard characterization technique. For instance, regioregular poly(3-hexylthiophene) is often characterized by GPC to determine its number average molecular weight (Mn) and weight average molecular weight (Mw), from which the dispersity is calculated. amazonaws.com While specific GPC data for this compound is not extensively reported, the technique is applicable to ensure the absence of polymeric impurities or starting materials.

In the broader context of thiophene-based materials, GPC is instrumental in the synthesis of well-defined polymers. For example, in the synthesis of regioregular poly{3-[(S)-(2-methylbutyloxy)methyl]thiophene}, a low molecular weight polymer with an Mn of 3.4 kg mol⁻¹ was obtained, as determined by GPC. rsc.org This highlights the utility of GPC in characterizing the size and distribution of thiophene-containing materials.

Electronic Structure and Theoretical Investigations of 2,5 Bis 3 Octylthiophen 2 Yl Thiophene and Its Derivatives

Computational Chemistry Approaches to Molecular Design

Computational methods are indispensable for predicting the behavior of conjugated molecules like 2,5-bis(3-octylthiophen-2-yl)thiophene, offering insights that guide synthetic efforts towards materials with optimized electronic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of oligothiophenes and their derivatives. researchgate.netrdd.edu.iq DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d), allow for the optimization of molecular geometries and the determination of electronic properties. researchgate.netufms.br

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For flexible molecules like this compound, MD simulations provide crucial insights into the conformational landscape and dynamics that are not captured by static DFT calculations. rsc.orgacs.org These simulations model the interactions between atoms over time, allowing for the exploration of different molecular conformations and their relative energies. acs.org

In alkyl-substituted oligothiophenes, the flexible octyl chains can adopt numerous conformations, influencing how the polymer chains pack in the solid state. acs.org MD simulations can predict preferred chain conformations and the degree of local mobility, identifying, for example, softer interfacial layers in thin films. acs.org By simulating the system at different temperatures, researchers can understand the dynamic interchange between different torsional states of the thiophene (B33073) backbone. acs.org This conformational flexibility is critical as it directly impacts intermolecular interactions and, consequently, charge transport in organic electronic devices. aip.org

Electronic Energy Level Determination and Tuning

The performance of organic semiconductor devices is fundamentally governed by the electronic energy levels of the active materials, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals that are critical in determining the optoelectronic properties of a molecule. The HOMO level relates to the ionization potential and the ability to donate an electron (p-type behavior), while the LUMO level corresponds to the electron affinity and the ability to accept an electron (n-type behavior). researchgate.netmdpi.com For this compound, the HOMO is typically a π-orbital delocalized along the conjugated thiophene backbone, while the LUMO is a corresponding π*-antibonding orbital.

The energy of these orbitals can be precisely tuned by chemical modifications. rsc.orgacs.org For instance, attaching electron-donating groups to the thiophene backbone will generally raise the HOMO energy level, while electron-withdrawing groups will lower the LUMO energy level. ufms.brrsc.orgarxiv.org The length of the conjugated system is also a key factor; increasing the number of thiophene units in an oligomer generally leads to a rise in the HOMO level and a decrease in the LUMO level, thereby reducing the energy gap. nih.govarxiv.org Theoretical calculations using DFT provide reliable estimates of HOMO and LUMO energies, which correlate well with experimental values derived from electrochemical measurements like cyclic voltammetry. researchgate.net

Calculated and Experimental Frontier Orbital Energies for Thiophene-Based Oligomers
CompoundHOMO (eV)LUMO (eV)Method
o-AZdAN1Th-5.98-3.87Experimental (CV)
o-AZdAN2Th-5.95-3.84Experimental (CV)
P3OT (trimer)-6.44-3.63DFT/B3LYP/6-311+G(d)
Fc- rsc.orgCPP-6.32-0.51DFT
Fc- rsc.orgCPP-6.44-0.46DFT

Band Gap Calculations and Experimental Verification

The energy difference between the HOMO and LUMO levels is defined as the electronic band gap (Eg). researchgate.net This is a crucial parameter that determines the energy of light a molecule can absorb and emit, making it central to applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). umons.ac.be For conjugated systems like this compound, the band gap is typically in the visible region of the electromagnetic spectrum.

Theoretical band gaps can be calculated from the difference in the computed HOMO and LUMO energies. acs.org These theoretical predictions can be experimentally verified using techniques such as UV-visible absorption spectroscopy. The onset of the lowest energy absorption band in the spectrum provides an estimate of the optical band gap. researchgate.netmdpi.com Electrochemical methods can also be used to determine the electrochemical band gap from the onset potentials of oxidation and reduction. nih.gov

Studies on various oligothiophenes have shown that the band gap can be systematically tuned. For example, increasing the conjugation length by adding more thiophene rings decreases the band gap. researchgate.net The introduction of different functional groups or heteroatoms can also predictably alter the band gap. acs.orgmdpi.com For instance, replacing sulfur with selenium in the thiophene ring leads to a lower band gap due to the lower aromaticity of selenophene. acs.org DFT calculations have proven to be highly effective in predicting these trends, providing excellent agreement with experimental data. acs.org

Calculated and Experimental Band Gaps for Thiophene-Based Systems
Compound/PolymerCalculated Band Gap (eV)Experimental Band Gap (eV)Method
o-AZdAN1Th/o-AZdAN2Th-~2.4Optical
P3OT (trimer)2.81-DFT
3-thienyl derivative 11-4.04Optical
α-connected bithienyl derivative 14-3.11Optical
Poly-5-ET-1.70Spectroelectrochemical

Intrinsic Charge Delocalization and Electronic Coupling Mechanisms

The efficiency of charge transport in organic semiconductors is determined by how easily a charge carrier (an electron or a hole) can move through the material. This is governed by the degree of charge delocalization and the strength of electronic coupling between adjacent molecules or polymer chains.

In conjugated oligomers like this compound, an added charge (forming a polaron) is not localized on a single atom but is delocalized over several monomer units along the conjugated backbone. figshare.comkaust.edu.sa The extent of this delocalization is a key factor for efficient charge transport. Theoretical studies on the closely related poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) system, using tuned range-separated DFT, indicate that a positive polaron can delocalize over approximately 10 thiophene rings in a non-planar backbone and up to 14 rings if the backbone is forced to be planar. figshare.comkaust.edu.sa This extensive delocalization facilitates the movement of charge along a single polymer chain (intrachain transport).

Thin Film Microstructure and Morphology Control for 2,5 Bis 3 Octylthiophen 2 Yl Thiophene Based Materials

Solution Processing Methods for Film Deposition

Solution-based deposition techniques are widely employed for organic semiconductors due to their potential for low-cost, large-area manufacturing. The final morphology of the film is highly dependent on the chosen deposition method and its parameters.

Spin-Coating Optimization for Uniformity

Spin-coating is a common laboratory and industrial method for producing uniform thin films. For thiophene-based materials, the quality of the resulting film is sensitive to several parameters. The choice of solvent, solution concentration, and spin speed are critical variables that must be optimized to achieve uniform and continuous films. For instance, in related polythiophene systems, a short spin-coating time can paradoxically improve molecular order, as the residual solvent in the wet film allows for slower, more ordered growth of π-stacked structures.

Key parameters that require optimization for uniform film deposition include:

Solvent Selection: The solvent's boiling point and its solubility for 2,5-bis(3-octylthiophen-2-yl)thiophene will dictate the drying time and the window for molecular self-assembly.

Solution Concentration: This affects the final film thickness and can influence the degree of molecular aggregation in the solution prior to deposition.

Spin Speed and Acceleration: Higher spin speeds generally lead to thinner films. A multi-step process, with an initial low-speed step to spread the solution followed by a high-speed step to thin it, can enhance uniformity.

Table 1: Key Parameters for Spin-Coating Optimization of Thiophene-Based Thin Films
ParameterInfluence on Film MorphologyTypical Range for Optimization
Solvent ChoiceAffects solubility, drying rate, and self-assembly time.Chloroform, Toluene, Chlorobenzene, etc.
Solution ConcentrationDetermines film thickness and pre-aggregation in solution.0.1 - 2.0 wt%
Spin SpeedControls film thickness and solvent evaporation rate.500 - 8000 rpm
Substrate TemperatureInfluences solvent evaporation and molecular mobility on the surface.Room Temperature - 100 °C

Solution Shearing and Flow Coating for Anisotropic Film Formation

To achieve preferential alignment of molecules, which is beneficial for charge transport in applications like field-effect transistors, techniques that introduce a directional force during film deposition are employed. Solution shearing and flow coating are prominent examples. In these methods, a blade or a tilted substrate is used to apply a shear force to the evaporating solution, encouraging the thiophene (B33073) backbones to align in the direction of the shear. For the polymeric analogue PBTTT, such techniques have been shown to induce significant optical and electrical anisotropy. mdpi.com A template-guided solution shearing method has been demonstrated to influence the packing structures of conjugated polymers, leading to higher crystallinity and enhanced charge carrier mobility compared to spin-coated films. mdpi.com

Substrate Surface Engineering (e.g., Alkyltrichlorosilane Treatment)

The interface between the semiconductor and the substrate plays a crucial role in determining the microstructure of the deposited film. Modifying the substrate surface energy can promote desirable molecular ordering. A widely used method for silicon dioxide (SiO₂) surfaces is treatment with alkyltrichlorosilanes, such as octadecyltrichlorosilane (B89594) (OTS).

For the polymeric relative PBTTT, depositing the material on a bare SiO₂ substrate results in poor mobility (<0.005 cm²/V·s). nist.govnih.gov However, when the SiO₂ is treated with an alkyltrichlorosilane, the mobility is dramatically improved (to ~0.2 to 0.5 cm²/V·s). nist.govnih.gov This improvement is attributed to a change in the surface energy, which promotes the formation of well-ordered, large crystalline domains of the semiconductor at the interface. nist.govnih.gov X-ray diffraction studies on PBTTT have shown that while the fundamental crystalline packing is similar on both treated and untreated surfaces, the domain size of the crystalline regions is significantly affected by the substrate surface treatment. nist.govnih.gov This suggests that for this compound, an OTS-treated substrate would likely facilitate better molecular ordering and larger crystalline domains, which is critical for efficient charge transport. nist.govnih.gov

Self-Assembly and Molecular Packing Architectures

The intrinsic tendency of this compound molecules to self-assemble into ordered structures is driven by a combination of π-π interactions between the conjugated backbones and van der Waals forces between the alkyl side chains.

Formation of Crystalline Regions and Lamellar Stacking

In the solid state, planar conjugated molecules like this compound typically form crystalline domains characterized by a lamellar stacking structure. nist.gov This architecture consists of layers of π-stacked thiophene backbones alternating with layers of insulating alkyl side chains. nist.gov The π-stacking direction, where the orbitals of adjacent molecules overlap, provides an efficient pathway for charge transport. The lamellar stacking direction, on the other hand, is insulating due to the alkyl chains.

Synchrotron X-ray diffraction studies of PBTTT films show that the crystalline domains are well-oriented with respect to the substrate even in the as-spun state. nist.govnih.gov Thermal annealing, particularly in the liquid crystalline mesophase, can further enhance the orientation and order of these domains. nist.govnih.gov The lamellar spacing is dependent on the length of the alkyl side chains; for PBTTT with C12 and C14 side chains, distinct lamellar spacings are observed, indicating a well-defined layered structure.

Table 2: Representative Lamellar and π-Stacking Distances for PBTTT Thin Films (as a model for oligomer packing)
MaterialLamellar Spacing (d-spacing of (100) peak)π-Stacking Distance (d-spacing of (010) peak)Reference
PBTTT-C12 (annealed)~16.7 Å~3.7 Å nist.gov
PBTTT-C14 (annealed)~19.0 Å~3.7 Å nist.gov

Interdigitation of Alkyl Side Chains and its Structural Impact

Based on a thorough review of the available scientific literature, there is insufficient specific data for the chemical compound This compound to generate the detailed article as requested in the provided outline.

The majority of research in this area focuses on a related but structurally different polymer, poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT). This polymer is noted for its high charge carrier mobility and has been extensively studied using the advanced morphological characterization techniques specified in the outline, such as Atomic Force Microscopy (AFM), X-ray Diffraction (XRD), Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), and High-Resolution Transmission Electron Microscopy (HRTEM).

The requested compound, this compound, is a smaller, non-polymeric molecule (an oligothiophene). While it serves as a fundamental building block for more complex systems, it has not been the subject of the same intensive microstructural and morphological investigation as its polymeric analogue, PBTTT.

Consequently, detailed research findings, data tables, and specific discussions concerning the "Orientation Control of Molecular Domains and Nanoribbons" or the application of AFM, XRD/GIWAXS, and HRTEM specifically to thin films of this compound are not available in the public domain. Fulfilling the request with the required level of scientific accuracy and adherence to the strict outline is not possible without substituting information from the related polymer, which would violate the instructions to focus solely on the specified compound.

Charge Transport Phenomena in 2,5 Bis 3 Octylthiophen 2 Yl Thiophene Derived Organic Semiconductors

Fundamental Charge Carrier Mobility Investigations

Charge carrier mobility, a measure of how quickly a charge carrier can move through a material under the influence of an electric field, is a critical parameter for the performance of organic electronic devices. For thiophene-based organic semiconductors, holes are the primary charge carriers. Their mobility is typically investigated using techniques such as Organic Field-Effect Transistors (OFETs) and Space Charge Limited Current (SCLC) measurements.

While specific charge mobility data for the monomer 2,5-bis(3-octylthiophen-2-yl)thiophene is not extensively reported, significant research on its closely related polymeric derivatives, particularly poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), provides valuable insights. In OFET configurations, these polymers have demonstrated high field-effect mobilities. For instance, PBTTT has been reported to exhibit hole mobilities in the range of 0.2 to 0.5 cm²/V·s when used in thin-film transistors with silicon dioxide dielectrics treated with alkyltrichlorosilanes. figshare.comnih.gov However, the mobility was significantly lower, at less than 0.005 cm²/V·s, on bare silicon dioxide, highlighting the crucial role of the dielectric interface. figshare.comnih.gov

SCLC measurements are another common technique to determine the bulk charge carrier mobility. This method involves analyzing the current-voltage characteristics of a device where the current is limited by the buildup of space charge. For regioregular poly(3-hexyl-thiophene) (P3HT), a related and well-studied polymer, SCLC measurements have shown that mobility increases with molecular weight. stanford.edu In diodes, room temperature hole mobility in P3HT was found to increase from 1.33 × 10⁻⁵ cm²/V·s to 3.30 × 10⁻⁴ cm²/V·s as the number average molecular weight increased from 2.9 to 31.1 kg/mol . stanford.edu The temperature-dependent current-voltage characteristics of P3HT diodes have been successfully modeled assuming space-charge limited currents, indicating that charge transport is limited by hopping in disordered regions. researchgate.net

The table below summarizes representative hole mobility values for polymers related to this compound, as measured by OFET and SCLC techniques.

MaterialMeasurement TechniqueSubstrate/DielectricHole Mobility (cm²/V·s)
Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT)OFETAlkyltrichlorosilane-treated SiO₂0.2 - 0.5
Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT)OFETBare SiO₂< 0.005
Regioregular Poly(3-hexylthiophene) (RR-P3HT) (Low MW)SCLC-1.33 × 10⁻⁵
Regioregular Poly(3-hexylthiophene) (RR-P3HT) (High MW)SCLC-3.30 × 10⁻⁴

Charge transport in crystalline or semi-crystalline organic semiconductors is often anisotropic, meaning that the charge mobility is dependent on the direction of measurement. This anisotropy arises from the preferential orientation of the molecules within the material. In polymers like PBTTT and P3HT, charge transport is significantly more efficient along the direction of π-π stacking and along the polymer backbone compared to other directions.

Studies on strain-aligned films of regioregular poly(3-hexylthiophene) have demonstrated a large charge-mobility anisotropy. researchgate.net When the polymer backbones are aligned in the direction of applied strain, the in-plane mobility increases in that direction and decreases in the perpendicular direction, resulting in a mobility anisotropy of up to 9. researchgate.net This alignment can induce a more face-on orientation of the crystalline regions, which, in conjunction with edge-on packing, contributes to high hole mobility parallel to the backbone. researchgate.net These findings underscore the importance of controlling molecular orientation to optimize charge transport in specific directions for device applications.

Correlation between Microstructure and Charge Transport Efficiency

The efficiency of charge transport in this compound-derived semiconductors is intrinsically linked to their solid-state microstructure. Factors such as the degree of crystallinity, the presence of grain boundaries and defects, and the nature of intermolecular interactions play a pivotal role in determining the pathways available for charge carriers.

The electronic properties of semiconducting polymers are directly tied to their solid-state microstructure. rsc.org For PBTTT, two distinct semi-crystalline thin film morphologies have been identified: a "terrace-phase" with high charge carrier mobility (>1 cm²/V·s) and a "ribbon-phase" with significantly poorer properties. rsc.org The formation of one phase over the other is dependent on the thermal annealing temperature. rsc.org

The size of crystalline domains and the nature of the disordered regions between them strongly affect electrical transport. figshare.comnih.gov While X-ray scattering data for PBTTT films on different surfaces may appear nearly identical, atomic force microscopy has revealed that the domain size of the crystalline regions is dependent on the substrate surface. figshare.comnih.gov Larger crystalline grains with fewer grain boundaries generally lead to higher charge mobility, as grain boundaries act as trapping sites for charge carriers, impeding their transport.

In conjugated polymers, charge transport occurs through two primary mechanisms: intra-chain transport along the polymer backbone and inter-chain hopping between adjacent chains. The latter is heavily influenced by π-π stacking interactions. PBTTT is known to crystallize with lamellae of π-stacked polymer chains. figshare.com The close packing of the aromatic rings allows for efficient orbital overlap, which facilitates the hopping of charge carriers between chains.

The orientation of these π-stacked structures is critical. In many high-mobility thiophene-based polymers, an "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is favorable for in-plane charge transport in OFETs. The binding energy of the π-stacked sheets, influenced by factors like the tilt of the conjugated planes, contributes to the energetic stability of the crystal structure. nist.gov

The molecular weight of the polymer has a profound effect on charge carrier mobility. Studies on poly(3,3'''-dioctyl-2,2':5',2''-terthiophene) have shown that a fourfold increase in the number-average degree of polymerization results in an increase in charge carrier mobility by more than three orders of magnitude. nih.gov Similarly, for regioregular poly(3-hexylthiophene), increasing the molecular weight leads to higher mobility in both OFETs and SCLC devices. stanford.edu

Theoretical Models for Charge Transport Dynamics

Charge transport in oligothiophene-based materials is often described as a "hopping" process, where charge carriers (holes or electrons) jump between localized states on adjacent molecules. However, depending on the degree of structural order and the concentration of charge carriers, transport can exhibit characteristics that range from purely localized hopping to more delocalized, band-like movement. The following theoretical frameworks are crucial for describing this spectrum of behavior.

Marcus theory, originally developed to describe electron transfer reactions in solution, provides a powerful framework for quantifying the rate of charge hopping between two adjacent molecules in an organic semiconductor. wikipedia.org The theory describes the hop as a non-adiabatic process governed by two principal parameters: the electronic coupling between the initial and final states and the reorganization energy of the system. nih.govlibretexts.org

The charge hopping rate (k_hop) can be expressed by the following equation:

khop = (4π2/h) * |V|2 * (1/√(4πλkBT)) * exp(-λ/(4kBT))

Where:

V is the electronic coupling (or transfer integral), representing the strength of the electronic interaction between the two molecules.

λ is the reorganization energy.

h is Planck's constant.

kB is the Boltzmann constant.

T is the temperature.

The reorganization energy (λ) is the energy cost associated with the geometrical relaxation of a molecule and its surrounding environment as it transitions from a neutral to a charged state (and vice-versa). nih.gov Studies on long oligothiophenes have shown that the internal reorganization energy decreases as the length of the conjugated chain increases. nih.gov A lower reorganization energy facilitates faster charge transfer, as less energy is required to accommodate the charge on the new site.

The electronic coupling (V) quantifies the orbital overlap between adjacent molecules. This parameter is highly sensitive to the intermolecular distance and relative orientation (e.g., π-π stacking distance), with stronger coupling leading to significantly higher hopping rates.

ParameterDescriptionEffect on Hopping Rate (k_hop)
Electronic Coupling (V) Strength of electronic interaction between adjacent molecules. Depends on distance and orientation.Increases significantly with higher V.
Reorganization Energy (λ) Energy required for molecular and environmental relaxation upon charge transfer.Decreases with lower λ.
Temperature (T) Provides thermal energy to overcome the activation barrier.Increases as temperature rises.

While Marcus theory excels at describing charge hops between discrete localized states, it does not fully capture the transport physics in systems where charges can be partially delocalized over several molecular units, a common scenario in highly ordered or heavily doped semiconductors. The Semilocalized Transport (SLoT) model was developed to bridge this conceptual gap, providing a unified framework that encompasses the entire spectrum from localized hopping to delocalized band-like transport. nih.govmissouri.edu

Quantification of Localization: The model can determine system-dependent parameters, such as the maximum localization energy, which quantifies the degree to which charge carriers are trapped or localized. nih.gov

Doping Dependence: It explains how this localization energy changes as a function of dopant concentration. As doping increases, the distance between charge carriers decreases, reducing the activation barrier for hopping and promoting more delocalized transport. fit.edu

Predictive Power: The SLoT model can predict the amount of dopant required to transition the system from a hopping-dominated regime to one with more metal-like conductivity. nih.gov

The model has been successfully applied to a wide range of semiconducting polymers, including poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), a polymer structurally related to this compound, demonstrating its broad utility. missouri.edu

In materials where charge transport has a more delocalized or band-like character, the concept of effective mass (m)* becomes a useful descriptor. Borrowed from inorganic semiconductor physics, the effective mass is not the physical mass of an electron but rather a parameter that describes how easily a charge carrier can be accelerated within a material's electronic band structure. stackexchange.com

The effective mass is determined from the curvature of the energy bands (E-k diagram), which are calculated using quantum chemical methods like Density Functional Theory (DFT). ljast.lynih.gov Specifically, it is inversely proportional to the second derivative of the energy with respect to the wave vector (k):

m* = ħ2 / (d2E/dk2)

Where:

ħ is the reduced Planck's constant.

E is the energy of the band (e.g., the Highest Occupied Molecular Orbital or HOMO for holes).

k is the wave vector.

A sharp curvature in the energy band corresponds to a small effective mass, indicating that the charge carrier is highly delocalized and can move through the material with little resistance, leading to high mobility. Conversely, a flat band indicates a large effective mass and a more localized, slow-moving carrier. DFT calculations are a standard theoretical tool used to predict the electronic band structure and estimate the effective mass for novel thiophene (B33073) oligomers, providing crucial insights into their potential charge transport performance prior to synthesis. acs.orgarxiv.org

Band CurvatureEffective Mass (m*)Carrier DelocalizationPredicted Mobility
High (Sharp)LowHighHigh
Low (Flat)HighLowLow

Doping Effects on Electrical Conductivity and Fermi Level Position

Doping is a critical strategy for modulating the electronic properties of organic semiconductors. It involves intentionally introducing chemical impurities (dopants) that can either donate electrons (n-doping) or accept electrons (p-doping) from the host material, thereby dramatically increasing the concentration of mobile charge carriers. azom.com For thiophene-based materials like this compound, p-doping is most common.

Upon p-doping with an electron-accepting molecule, electrons are removed from the π-conjugated backbone of the thiophene oligomer, creating mobile positive charge carriers (holes). This process has two profound effects:

Increased Electrical Conductivity: The creation of a high density of mobile holes leads to a dramatic increase in electrical conductivity. In related polythiophene systems, conductivity has been shown to increase by many orders of magnitude upon doping, transitioning the material from a semiconductor to a conductor. researchgate.netrsc.org

Shift in Fermi Level: In an undoped (intrinsic) semiconductor, the Fermi level (E_F) is located roughly in the middle of the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). P-doping introduces a high density of vacant electronic states (holes) in the HOMO level. To maintain thermal equilibrium, the Fermi level shifts downwards, moving closer to the HOMO, which acts as the valence band for hole transport. stackexchange.com This shift reduces the activation energy for charge transport, as holes can be more easily promoted into mobile states, contributing to the observed increase in conductivity. youtube.com

The table below summarizes findings for a related, well-studied polymer, PBTTT, illustrating the typical effect of a p-type dopant on conductivity.

Effect of FeCl₃ Doping on the Conductivity of PBTTT-C12 Films
DopantHost MaterialConductivity EnhancementResulting Conductivity
FeCl₃ (Iron(III) chloride)Aligned PBTTT-C12Multiple orders of magnitudeUp to 2 × 10⁵ S/cm
researchgate.net

Advanced Organic Electronic Device Architectures Incorporating 2,5 Bis 3 Octylthiophen 2 Yl Thiophene Derivatives

Organic Field-Effect Transistors (OFETs) Development

The molecular structure of pBTTT, featuring a rigid and planar thienothiophene core, facilitates strong π-π stacking, which is essential for efficient charge transport. This has made it a model semicrystalline conjugated polymer for OFET applications.

Device Performance Optimization and Stability Studies

The performance of OFETs based on pBTTT is highly dependent on the microstructure of the thin film. Research has demonstrated that by optimizing processing conditions, high charge carrier mobilities can be achieved. For instance, poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) has been reported to achieve high hole mobility in field-effect transistors. The crystalline structure of pBTTT films can be influenced by thermal annealing, leading to different morphologies such as a high-mobility "terrace-phase" and a lower-mobility "ribbon-phase". rsc.org Achieving the high-performance terrace-phase, which can exhibit charge carrier mobility greater than 1 cm² V⁻¹ s⁻¹, depends on the annealing temperature. rsc.org

The stability of OFETs is a critical factor for practical applications. While many high-performance organic semiconductors suffer from environmental degradation, novel semiconductors based on similar thiophene-oligomer structures have shown significantly improved stability relative to materials like pentacene. acs.org Devices incorporating such materials have demonstrated high on/off current ratios of 10⁶ even after 15 months of storage and have shown no decrease in performance during continuous operation over thousands of cycles. researchgate.net

OFET Performance Metrics for pBTTT and Related Derivatives
DerivativeSubstrate/Dielectric TreatmentField-Effect Mobility (cm²/Vs)On/Off RatioReference
pBTTTAlkyltrichlorosilane-treated SiO₂~0.2 to 0.5Not Specified nih.gov
pBTTTBare SiO₂<0.005Not Specified nih.gov
pBTTT (terrace-phase)Not Specified>1Not Specified rsc.org
bis-5'-alkylthiophen-2'yl-2,6-anthraceneNot Specifiedup to 0.5>10⁷ acs.org

Interfacial Physics and Dielectric Effects in Transistor Operation

The interface between the organic semiconductor and the gate dielectric is crucial for the performance of an OFET. Studies on pBTTT have shown that the nature of the dielectric surface dramatically influences the polymer's microstructure and, consequently, its electrical properties. nih.gov

When spin-coated onto bare silicon dioxide (SiO₂), pBTTT forms transistors with poor mobility (<0.005 cm²/V s). nih.gov In contrast, when the SiO₂ dielectric is treated with alkyltrichlorosilanes, the resulting OFETs exhibit high field-effect mobility (approximately 0.2 to 0.5 cm²/V s). nih.gov Synchrotron X-ray diffraction and atomic force microscopy studies have revealed that while pBTTT crystallizes into lamellae of π-stacked chains on both surfaces, the domain size of these crystalline regions is dependent on the substrate surface. nih.gov These findings suggest that the poor electrical transport in pBTTT films on bare SiO₂ is strongly affected by the smaller domain size and the disordered regions between them, highlighting the critical role of the semiconductor-dielectric interface in device operation. nih.gov

Organic Photovoltaic Cells (OPVs) and Solar Energy Conversion

The favorable charge transport characteristics of pBTTT derivatives also make them suitable candidates for the donor material in organic solar cells.

Bulk Heterojunction Design and Donor-Acceptor Blends

In OPVs, the active layer typically consists of a bulk heterojunction (BHJ), which is an interpenetrating network of electron-donating and electron-accepting materials. This structure is designed to maximize the interfacial area where charge separation occurs. Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) has been investigated as the electron donor and hole transporter in BHJ solar cells.

In one study, pBTTT was blended with the fullerene derivative rsc.orgrsc.org-phenyl C61-butyric acid methyl ester (PCBM). The highest power conversion efficiency (PCE) of 2.3% was achieved with a 1:4 blend ratio of pBTTT to PCBM. The hole mobility in this blend was measured to be 3.8 × 10⁻⁴ cm² V⁻¹ s⁻¹. The vibronic peaks observed in the absorption spectrum of the blend film suggest that the presence of PCBM may enhance the crystallinity of the pBTTT component.

Performance of pBTTT-based Bulk Heterojunction Solar Cells
DonorAcceptorBlend Ratio (D:A)Power Conversion Efficiency (PCE)Reference
pBTTTPC₆₁BM1:42.3%

Exciton (B1674681) Dissociation and Charge Separation Efficiency

For efficient charge separation to occur, there must be a suitable energy offset between the molecular orbitals of the donor (pBTTT) and the acceptor (e.g., PCBM). The energy levels of pBTTT are generally adequate for electron transfer to fullerene acceptors. However, the efficiency of this process competes with charge transport. rsc.orgmdpi.com While incorporating an acceptor like PCBM into a polymer film can increase photoluminescence quenching, which indicates efficient charge separation, it can also negatively impact the hole mobility of the donor polymer. rsc.orgmdpi.com This creates a complex interplay where morphology and material properties must be carefully balanced. An ideal BHJ morphology consists of nanoscale phase separation, which provides a large interfacial area for exciton dissociation while maintaining continuous pathways for charge carriers to travel to their respective electrodes.

Other Functional Electronic Applications

Beyond transistors and solar cells, the unique electronic and structural properties of pBTTT derivatives have led to their exploration in other functional applications.

Thermoelectric Devices: Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) has garnered attention for thermoelectric applications, which involve the direct conversion of heat into electricity. researchgate.net Organic polymers like pBTTT are advantageous due to their low thermal conductivity and potential for solution processing. researchgate.net Research has focused on enhancing the thermoelectric performance of pBTTT through doping with molecular acceptors like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ). Doping can significantly increase electrical conductivity, a key parameter for thermoelectric efficiency. researchgate.net

Chemical Sensors: The conductivity of conjugated polymers is sensitive to their chemical environment, a property that can be exploited for sensor applications. An organic thin-film transistor utilizing poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14) as the active channel has been developed for the selective detection of toxic ammonia (B1221849) (NH₃) gas at room temperature. researchgate.net The device demonstrated a highly responsive behavior to ammonia, with notable changes observed in key transistor parameters like channel mobility and threshold voltage. This OTFT-based sensor showed a detection limit of less than 10 ppm, with a response time of 30 seconds and a recovery time of 40 seconds, indicating its potential for real-world environmental monitoring applications. researchgate.netx-mol.net

Thermoelectric Composites for Heat-to-Electricity Conversion

Polythiophenes, including derivatives of 2,5-bis(3-octylthiophen-2-yl)thiophene, are being actively investigated for their potential in thermoelectric (TE) applications, which involve the direct conversion of heat energy into electrical energy. mdpi.com These organic materials are advantageous due to their low thermal conductivity, abundance of constituent elements, and the ability to be fine-tuned at the molecular level. mdpi.com

Research into the thermoelectric performance of the broader class of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) polymers has demonstrated a clear path toward enhancing their efficiency. An effective strategy involves structural control in doped polymer semiconductors. For instance, studies on a related derivative, poly(2,5-bis(3-dodecyl-2-thienyl)thieno[3,2-b]thiophene) (C12-PBTTT), have shown that alignment of the polymer chains can significantly boost thermoelectric performance. This alignment enhances both the charge conductivity and the thermopower (Seebeck coefficient) along the direction of alignment. Aligned films of C12-PBTTT have achieved charge conductivities of 193 S/cm and power factors of approximately 100 µW/mK².

Doping of PBTTT with molecular acceptors like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) is a common method to tune the charge transport and thermoelectric properties. mdpi.com Furthermore, creating composites by incorporating inorganic constituents such as carbon nanotubes or graphene into the PBTTT matrix is another promising avenue for improving thermoelectric performance. mdpi.com For example, a composite of poly(3-hexylthiophene) (a related polythiophene) with single-walled carbon nanotubes (SWCNTs), after treatment with sulfuric acid, yielded an optimized power factor of 104 μW/mK², with an electrical conductivity of 332 S/cm and a Seebeck coefficient of 56 μV/K at 300 K. mdpi.com While specific thermoelectric data for composites based on the octyl (C8) derivative are not extensively detailed, the findings from closely related alkyl derivatives suggest that composites of this compound are promising candidates for flexible and efficient heat-to-electricity conversion.

Sensor Platforms (e.g., Gas Sensing, Responsive Behavior)

Derivatives of this compound have been successfully employed as the active channel material in organic thin-film transistors (OTFTs) for chemical sensing applications. These sensor platforms leverage the interaction between the semiconducting polymer and analyte molecules, which modulates the electrical characteristics of the transistor, such as channel mobility, threshold voltage, and on/off ratio.

A notable application is in the detection of toxic gases like ammonia (NH₃) and various volatile organic compounds (VOCs). A study on a solution-processable OTFT based on a long-chain derivative, poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14), demonstrated highly responsive behavior to ammonia. mdpi.com The sensor exhibited a significant response (>61%) to different ammonia concentrations, even in the presence of interfering gases like ethanol (B145695) and butanol in a humid environment. mdpi.com The device showed a detection limit of less than 10 ppm for ammonia, with a response time of 30 seconds and a recovery time of 40 seconds. mdpi.com

Another comparative study investigated the gas sensing behavior of OTFTs based on poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT-C16) and poly(3-hexylthiophene) (P3HT) when exposed to saturated vapors of acetone, ethanol, and n-butanol. The PBTTT-C16 based sensor exhibited a fast response and high repeatability, with a full recovery of the signal after exposure. This reversible interaction is crucial for the reusability of the sensor.

The sensing mechanism is attributed to the electrostatic and chemical interactions between the gas molecules and the PBTTT semiconductor. The performance of these sensors, including their sensitivity and selectivity, can be influenced by the morphology of the polymer film and the device architecture, such as the placement of the contact electrodes.

Table 1: Gas Sensing Performance of PBTTT-Derivative Based OTFTs

Polymer DerivativeTarget AnalyteDetection LimitResponse TimeRecovery TimeResponsiveness
PBTTT-C14Ammonia (NH₃)<10 ppm30 s40 s>61%
PBTTT-C16Acetone, Ethanol, n-ButanolNot specifiedFastFull recoveryHigh repeatability

Photodiode Integration for Efficient Charge Collection

The integration of this compound and its derivatives into photodiode architectures is a less explored area compared to their applications in transistors and thermoelectric devices. Organic photodiodes are devices that convert light into an electrical signal, and their performance is heavily reliant on the efficient generation, separation, and collection of charge carriers (excitons, electrons, and holes).

While there is extensive research on the use of thiophene-based polymers in organic photovoltaics (solar cells), which share operational principles with photodiodes, specific studies focusing on the use of this compound in photodiodes for applications such as light sensing and imaging are not widely documented in the reviewed scientific literature.

The favorable semiconducting properties of this class of materials, including their tunable bandgap and good charge carrier mobility, suggest their potential as the active layer in organic photodiodes. In such a device, the material would be responsible for absorbing photons to generate excitons, which then dissociate into free charge carriers that are collected at the electrodes. The efficiency of charge collection would be a critical parameter, influenced by the material's morphology, the device architecture, and the interfaces with other layers. However, without dedicated research findings, a detailed discussion on the performance of this compound in photodiode integration remains speculative.

Comparative Analysis and Future Research Trajectories for Thiophene Based Materials

Structure-Property Comparisons with Other Polythiophenes (e.g., P3HT)

A comparative analysis between materials derived from 2,5-bis(3-octylthiophen-2-yl)thiophene, such as PBTTT, and the benchmark polythiophene, poly(3-hexylthiophene) (P3HT), reveals critical structure-property relationships that dictate performance in electronic devices.

Structural Differences: The primary distinction lies in the polymer backbone. P3HT consists of a simple, linear chain of 3-hexylthiophene (B156222) units linked at the 2 and 5 positions. In contrast, the repeating unit in PBTTT incorporates a fused thieno[3,2-b]thiophene (B52689) core, which imparts a higher degree of planarity and rigidity to the backbone compared to the more flexible single-bond linkages in P3HT. rsc.orgresearchgate.net This enhanced planarity in PBTTT facilitates more effective π-π stacking between adjacent polymer chains, a crucial factor for efficient charge transport. rsc.org

Furthermore, the placement and nature of the alkyl side chains differ. In P3HT, the hexyl chains are attached to every thiophene (B33073) ring, whereas in PBTTT, the octyl or dodecyl chains are positioned on the outer thiophene rings of the repeating unit, leaving the central thienothiophene core unsubstituted. rsc.org This arrangement in PBTTT allows for the potential interdigitation of side chains, which can lock the polymer backbones into a more ordered, stable π-stacked configuration, thereby reducing energetic disorder. rsc.orgrsc.org

However, this high degree of crystallinity also impacts mechanical properties. PBTTT is generally more rigid and brittle, with a higher elastic modulus (approx. 0.9 GPa) and a lower crack initiation strain (as low as 2.5%) compared to the more mechanically flexible P3HT (elastic modulus approx. 0.25 GPa, crack initiation strain up to 150%). mdpi.com

Table 1: Comparative Properties of PBTTT and P3HT
PropertyPoly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT)Poly(3-hexylthiophene) (P3HT)
Backbone StructureRigid, planar thieno[3,2-b]thiophene core in repeating unitFlexible, linear chain of thiophene units
Typical Hole Mobility (cm²/Vs)>1.0 (in highly ordered films) rsc.org~0.1 - 0.2 aps.org
Side-Chain ConfigurationAllows for interdigitation, enhancing π-stacking stability rsc.orgSeparates conjugated layers mdpi.com
CrystallinityHigh, forms large, well-ordered domains mdpi.comModerate, often with smaller crystalline domains mdpi.com
Optical Band Gap (eV)~1.9 - 2.0~1.9 - 2.1 uobasrah.edu.iq
Mechanical PropertiesHigher modulus (~0.9 GPa), more brittle mdpi.comLower modulus (~0.25 GPa), more flexible mdpi.com

Evaluation Against Other Fused-Thiophene Derivatives (e.g., Dithieno[3,2-b:2',3'-d]thiophene (DTT), Thieno[2,3-b]thiophene)

The linked-ring structure of this compound can also be contrasted with fully fused thiophene systems. Fused derivatives like dithieno[3,2-b:2',3'-d]thiophene (DTT) and thieno[2,3-b]thiophene (B1266192) offer distinct advantages due to their rigid, planar molecular structures.

Structural and Electronic Impact of Fusion: Fusing thiophene rings, as in DTT, creates a highly rigid and coplanar π-conjugated system. mdpi.comrsc.org This inherent planarity minimizes conformational disorder and promotes strong intermolecular π-π interactions, which are essential for efficient charge transport. oaes.cc Increasing the number of fused rings generally raises the Highest Occupied Molecular Orbital (HOMO) energy level and decreases the band gap, making oxidation easier. oaes.cc DTT-based small molecules have shown excellent thermal stability and have been used to fabricate OFETs with mobilities as high as 0.32 cm²/V·s and high on/off ratios. mdpi.comresearchgate.net The rigid structure helps achieve the compact molecular packing in thin films necessary for high performance. mdpi.com

In contrast, isomers like thieno[2,3-b]thiophene introduce a "cross-conjugated" double bond when polymerized at the 2,5-positions. acs.org This cross-conjugation disrupts the full delocalization along the polymer backbone, which can lead to a higher ionization potential and, consequently, better air stability compared to fully conjugated analogues. acs.org Despite the interrupted conjugation, polymers incorporating this unit can still achieve planar backbones, preserving the close intermolecular packing required for good charge mobility, with values up to 0.15 cm²/V·s reported. acs.org

The this compound structure represents a hybrid approach. While not fully fused, the central thiophene ring acts as a planarizing linker between the two outer thiophene units, offering a balance between the rigidity of fused systems and the enhanced solubility provided by the flexible linkages and octyl chains.

Table 2: Comparison with Fused-Thiophene Derivatives
AttributeThis compound (as Oligomer/PBTTT)Dithieno[3,2-b:2',3'-d]thiophene (DTT) DerivativesThieno[2,3-b]thiophene Derivatives
Backbone ConnectivityLinked thiophene ringsFully fused, linear thiophene ringsFully fused, cross-conjugated thiophene rings
Key Structural FeatureBalance of planarity and processabilityHigh rigidity, extended π-conjugation, inherent planarity rsc.orgCross-conjugation interrupts delocalization acs.org
Primary AdvantageExcellent self-assembly and high mobility in polymer formPromotes strong intermolecular packing and efficient charge transport mdpi.comEnhanced environmental stability (higher ionization potential) acs.org
Reported Mobility (cm²/Vs)>1.0 (for PBTTT polymer) rsc.orgup to 0.32 (for small molecules) researchgate.netup to 0.15 (for polymers) acs.org

Emerging Trends in Molecular Design for Enhanced Performance

The fundamental structure of this compound provides a versatile platform that can be modified according to emerging molecular design strategies to further enhance the performance of thiophene-based materials.

Donor-Acceptor (D-A) Architectures: A dominant trend is the creation of copolymers or molecules that alternate electron-rich (donor) and electron-deficient (acceptor) units. rsc.org Incorporating strong electron-withdrawing groups like benzothiadiazole or cyano-substituted units into a thiophene-based backbone can lower the material's band gap, shifting its absorption spectrum to longer wavelengths, which is highly beneficial for photovoltaic applications. rsc.orgnih.gov The cyano group (-CN), in particular, is used to tune both optical and electronic properties due to its strong electron-withdrawing nature. nih.govnih.gov

Functionalization for Energy Level Tuning: The electronic properties of thiophene oligomers can be precisely adjusted by introducing specific functional groups. For example, the strategic placement of fluorine atoms can lower both the HOMO and LUMO energy levels, leading to improved air stability and potentially higher open-circuit voltages in solar cells. Electron-withdrawing groups can also enhance electron transport capabilities, creating n-type or ambipolar materials from traditionally p-type thiophene structures. rsc.orgrsc.org

Extended π-Conjugation and Fused Ring Systems: There is a continuous drive to design molecules with larger, more planar π-systems to maximize electronic coupling. This involves synthesizing longer oligomers or incorporating larger fused aromatic cores, such as benzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) and its derivatives. nih.gov These materials have demonstrated exceptionally high charge carrier mobilities, with values exceeding 3.0 cm²/V·s, due to their rigid structures that facilitate highly ordered solid-state packing. nih.govresearchgate.net

Side-Chain Engineering: The alkyl side chains, such as the octyl groups in this compound, are not merely for solubility. Their length and branching point are critical for controlling thin-film morphology, molecular packing, and even the melting temperature of the material. nih.gov Research is focused on optimizing side chains to induce favorable packing motifs (e.g., edge-on vs. face-on orientation) for specific device architectures while maintaining good solution processability.

Challenges and Opportunities in Scalable Processing and Device Integration

While materials like this compound form the basis of high-performance semiconductors, significant challenges remain in their scale-up and practical implementation.

Challenges:

Synthesis and Purity: The multi-step synthesis of complex thiophene oligomers and polymers often involves expensive transition-metal catalysts (e.g., palladium, nickel) and requires stringent purification to remove ionic and metallic impurities that can act as charge traps in devices. nih.govresearchgate.net Achieving high molecular weights and low polydispersity, which are crucial for optimal performance, can be difficult to control in large batches. nih.gov

Morphology Control: The performance of a semiconductor film is critically dependent on its solid-state morphology, including crystallinity, domain size, and molecular orientation. rsc.org Controlling these factors during solution-based deposition techniques like spin-coating or printing is a major hurdle. Solvent choice, deposition speed, and post-deposition annealing conditions must be precisely optimized, and transferring these optimized conditions from lab-scale to large-area manufacturing is non-trivial. nist.gov

Stability and Lifetime: Despite their inherent stability, many high-performance thiophene-based semiconductors can degrade upon exposure to oxygen, moisture, and UV light, leading to a decline in device performance over time. rsc.org Developing materials with sufficient intrinsic stability and effective encapsulation strategies is essential for commercial viability.

Opportunities:

Advanced Synthetic Methods: New synthetic strategies, such as direct arylation polycondensation (DAP), are being developed to reduce the reliance on organometallic intermediates, potentially lowering costs and simplifying purification. researchgate.net Chemical oxidative polymerization remains a viable, low-cost method, and ongoing research aims to improve control over molecular weight and regioregularity. nih.gov

Scalable Deposition Techniques: The solution processability of materials like this compound and its derivatives is a key advantage, opening the door for low-cost, high-throughput manufacturing techniques such as inkjet printing, roll-to-roll coating, and spray coating. researchgate.netacs.org These methods are ideal for fabricating large-area and flexible electronics, such as displays, sensors, and solar panels.

Flexible and Wearable Electronics: The unique combination of semiconducting properties and mechanical flexibility offered by thiophene-based polymers makes them prime candidates for the next generation of flexible displays, wearable sensors, and integrated smart textiles. researchgate.netnumberanalytics.com Overcoming the trade-off between high charge mobility and mechanical robustness remains an active area of research. mdpi.com

Q & A

Q. What are the optimal synthetic methods for preparing 2,5-bis(3-octylthiophen-2-yl)thiophene, and how do reaction conditions influence polymer solubility?

Methodological Answer: The compound is typically synthesized via Stille cross-coupling polymerization , where 2,5-bis(trimethylstannyl)thiophene acts as a donor monomer. Microwave-assisted polymerization in anhydrous chlorobenzene under controlled temperature (e.g., 120°C for 30 minutes) enhances reaction efficiency . Post-synthesis, Soxhlet washing with chloroform is critical for removing unreacted monomers and oligomers. Solubility challenges arise with shorter alkyl chains due to reduced steric hindrance, as demonstrated in Table 1 of a 2023 study, where polymers with octyl chains exhibited high solubility (isolated yields >80%), unlike shorter-chain analogs .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and alkyl chain integration (e.g., octyl group protons at δ 0.8–2.8 ppm) .
  • Elemental Analysis : Validates stoichiometric ratios (e.g., C, H, S content within ±0.3% of theoretical values) .
  • Gel Permeation Chromatography (GPC) : Determines molecular weight distribution (PDI < 1.5 indicates controlled polymerization) .

Advanced Research Questions

Q. How do alkyl chain length and substitution patterns modulate the electronic properties of this compound in organic semiconductors?

Methodological Answer: The octyl chains enhance solubility and reduce interchain π-π stacking, improving charge mobility. Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) correlate side-chain length with HOMO-LUMO gaps. Experimental studies show that octyl-substituted derivatives achieve hole mobilities of ~0.1 cm²/V·s in organic field-effect transistors (OFETs), outperforming shorter-chain analogs . Proton doping with 4-ethylbenzenesulfonic acid (EBSA) further enhances conductivity by stabilizing polaronic states .

Q. What mechanistic insights explain intramolecular rearrangements in thiophene-based derivatives under polar solvent conditions?

Methodological Answer: In ethanol or chloroform, 2,5-bis(methylthio)thiophene derivatives undergo intramolecular cyclization via nucleophilic attack of hydroxyl groups on imine bonds, forming benzoxazole rings (e.g., rearrangement to 2,5-bis(methylthio)-3-(2′-benzoxazolyl)thiophene). Kinetic studies using 1^1H NMR and UV-Vis spectroscopy reveal solvent polarity accelerates this process (half-life < 6 hours in ethanol vs. >24 hours in toluene) .

Q. How can ultrafast transient absorption spectroscopy elucidate the photophysics of this compound in conjugated polymers?

Methodological Answer: Ultrafast studies (e.g., 400 nm excitation, 1 kHz repetition rate) reveal excited-state dynamics in derivatives like poly(2,5-bis(3-octylthiophen-2-yl)thieno[3,2-b]thiophene). Key findings include:

  • Singlet fission with a time constant of ~150 fs.
  • Charge transfer lifetimes >1 ns in donor-acceptor copolymers, critical for photovoltaic applications .

Data Contradiction and Resolution

Q. Why do solubility and electronic performance trends conflict in short-chain vs. long-chain derivatives?

Resolution: Shorter alkyl chains (e.g., butyl) reduce solubility, leading to incomplete polymerization and trapped charges, which artificially inflate measured mobilities in thin films. In contrast, octyl chains ensure homogeneous film formation but introduce torsional disorder, slightly lowering mobility. Atomic Force Microscopy (AFM) and grazing-incidence X-ray diffraction (GI-XRD) correlate morphology with device performance .

Q. How do conflicting reports on fluorescence stability in thiophene derivatives arise, and how can they be mitigated?

Resolution: Fluorescence quenching in nitro-substituted derivatives (e.g., 2,5-bis(6-nitrobenzoxazol-2-yl)thiophene) is attributed to aggregation-caused quenching (ACQ). Reduction to amine-functionalized analogs (e.g., 2,5-bis(6-aminobenzoxazol-2-yl)thiophene) using SnCl₂·2H₂O in ethanol eliminates nitro groups, restoring fluorescence quantum yields to Φ > 0.6 .

Methodological Recommendations

  • Synthetic Optimization : Use microwave reactors for reproducibility and scale-up.
  • Characterization : Combine NMR with MALDI-TOF MS to resolve oligomer distributions.
  • Device Fabrication : Anneal thin films at 150°C under nitrogen to enhance crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.